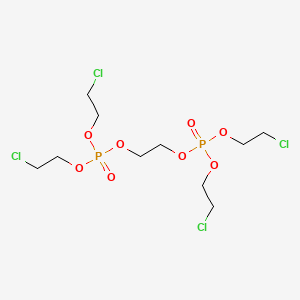
Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester is a chemical compound with the molecular formula C10H20Cl4O8P2. It is also known by its CAS number 33125-86-9. This compound is characterized by the presence of phosphoric acid esterified with 2-chloroethyl groups attached to an ethane-1,2-diyl backbone. It is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester typically involves the reaction of phosphoric acid with 2-chloroethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete esterification of the phosphoric acid. The general reaction can be represented as follows:
H3PO4+4ClCH2CH2OH→C10H20Cl4O8P2+4H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound. The use of continuous flow reactors and automated control systems ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different phosphoric acid esters.
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water or aqueous acids, resulting in the formation of phosphoric acid and 2-chloroethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethane-1,2-diyl backbone, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with common acids being hydrochloric acid (HCl) and sulfuric acid (H2SO4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Major Products
Substitution Reactions: Formation of various phosphoric acid esters depending on the nucleophile used.
Hydrolysis: Phosphoric acid and 2-chloroethanol.
Oxidation: Oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester involves its interaction with various molecular targets. The compound can act as an alkylating agent, where the 2-chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules such as DNA and proteins. This alkylation can lead to the inhibition of biological processes and has potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(2-chloroethyl) oxydi-2,1-ethanediyl bis(phosphate): Similar in structure but with an additional ethylene glycol unit.
Ethylene bis(bis(2-chloroethyl)phosphate): Contains two phosphoric acid units linked by an ethylene bridge.
Tetrakis(2-chloroethyl) ethylene diphosphate: Similar structure with variations in the phosphate ester groups.
Uniqueness
Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester is unique due to its specific arrangement of phosphoric acid and 2-chloroethyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
33125-86-9 |
|---|---|
Molekularformel |
C10H20Cl4O8P2 |
Molekulargewicht |
472.0 g/mol |
IUPAC-Name |
2-[bis(2-chloroethoxy)phosphoryloxy]ethyl bis(2-chloroethyl) phosphate |
InChI |
InChI=1S/C10H20Cl4O8P2/c11-1-5-17-23(15,18-6-2-12)21-9-10-22-24(16,19-7-3-13)20-8-4-14/h1-10H2 |
InChI-Schlüssel |
CJWBPEYRTPGWPF-UHFFFAOYSA-N |
Kanonische SMILES |
C(COP(=O)(OCCCl)OCCCl)OP(=O)(OCCCl)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)
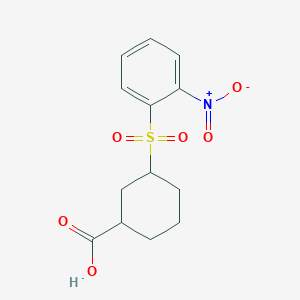
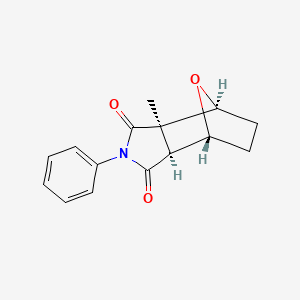



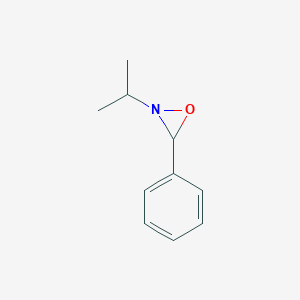
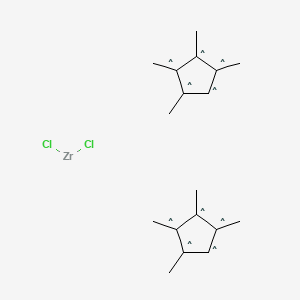
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)

![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
